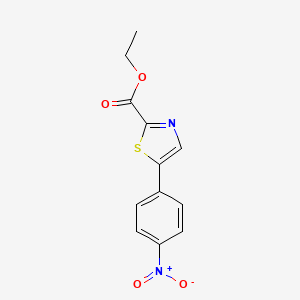

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate and its derivatives have been explored for their synthesis and antimicrobial properties. For instance, novel thiazole compounds containing ether structures were synthesized, with one such compound showing significant fungicidal activities against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015). Additionally, thiazole derivatives have been investigated for their structure and reactivity in the context of drug development, particularly for their potential inhibitory activity and drug-likeness (Lohith Tumakuru Nagarajappa et al., 2022).

Crystal Structure and Chemical Analysis

Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, was synthesized and characterized, providing insights into its crystal structure and molecular interactions. Such studies are crucial for understanding the physical and chemical properties of thiazole derivatives (P. Akhileshwari et al., 2021).

Anticancer Research

Thiazole compounds, similar in structure to this compound, have also been studied for their potential anticancer properties. A series of thiazole compounds were synthesized and tested against breast cancer cells, demonstrating the relevance of this class of compounds in cancer research (J. P. Sonar et al., 2020).

Corrosion Inhibition in Industrial Applications

Derivatives of this compound have been evaluated for their role in corrosion inhibition, particularly in industrial settings. Such research highlights the diverse applications of thiazole derivatives beyond biomedical fields (P. Dohare et al., 2017).

Other Synthetic Applications

Various synthetic approaches have been explored to create derivatives of this compound, demonstrating its versatility as a precursor in chemical synthesis. This includes the synthesis of ethyl 8-aryl-8-hydroxy-3-oxo-8H[1,2,4]oxadiazolo-[3,4-c][1,4]thiazine-5-carboxylates by ring-expansion rearrangement (R. Koti et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-7-10(19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPPGHAOJBJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)